

Quantitative comparison of Decanoyl-L-carnitine chloride levels in health and disease.

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Compound of Interest

Compound Name: *Decanoyl-L-carnitine chloride*

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Decanoyl-L-carnitine Chloride: A Quantitative Comparison in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Decanoyl-L-carnitine chloride** (C10) levels in various physiological and pathological states. The information presented is intended to support research and development efforts by offering a consolidated view of quantitative data, detailed experimental methodologies, and relevant metabolic pathways.

Quantitative Data Summary

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Its circulating levels can be indicative of metabolic health and are often altered in various disease states. The following table summarizes quantitative data on plasma Decanoyl-L-carnitine levels in healthy individuals and patients with different conditions. Concentrations are presented in $\mu\text{mol/L}$ to facilitate comparison across studies.

Condition	Cohort Description	N	Mean (µmol/L)	Standard Deviation (µmol/L)	Range (µmol/L)	Notes
Healthy	Healthy					Data from heel-prick blood spots. [1]
Healthy	Newborns (4-8 days)	106	0.13	0.05	0.06 - 0.29	
Adults (≥18 years)	-	-	-	< 0.88		Reference range from a clinical laboratory. [2]
Healthy Adults (Non-CAD)	16	0.36 (Median)	-	0.19 - 0.44 (IQR)		Control group for a coronary artery disease study. [3]
<hr/>						
Disease						
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)	Patients with MCADD	-	Significantly Elevated	-	-	C10 is a key diagnostic marker for MCADD. [4] [5]
Coronary Artery Disease (CAD)	Patients with CAD	25	0.00 (Median)	-	0.00 - 0.37 (IQR)	Significantly lower than non-CAD controls. [3]

Patients with Stable Angina (SA)	Higher than STEMI	Levels varied with the clinical presentation of CAD. [6]
Patients with Alzheimer's Disease	Decreased Trend	A decreasing trend was observed from healthy subjects to those with Alzheimer's.

Experimental Protocols

The quantitative analysis of Decanoyl-L-carnitine and other acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these metabolites in biological matrices.

Generalized Methodology for Acylcarnitine Profiling

1. Sample Preparation:

- **Plasma/Serum Collection:** Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum is separated by centrifugation.
- **Protein Precipitation:** A small volume of plasma or serum (e.g., 10-50 μ L) is treated with a solvent, typically acetonitrile or methanol, containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoyl-L-carnitine). This step serves to precipitate proteins and extract the acylcarnitines.

- Derivatization (Optional but common): The acylcarnitines in the supernatant are often converted to their butyl esters by incubation with butanolic-HCl. This derivatization improves their chromatographic and mass spectrometric properties.
- Evaporation and Reconstitution: The derivatized sample is dried under a stream of nitrogen and then reconstituted in a solvent suitable for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 or a similar reversed-phase column is typically used to separate the different acylcarnitines based on their chain length and polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is employed.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
- Quantification: The quantification of Decanoyl-L-carnitine is achieved using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule of the decanoyl-L-carnitine butyl ester) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85, corresponding to the carnitine backbone) is monitored in the third quadrupole. The concentration of endogenous Decanoyl-L-carnitine is calculated by comparing its peak area to that of the known concentration of the stable isotope-labeled internal standard.^{[7][8][9][10]}

Signaling Pathways and Experimental Workflows

Decanoyl-L-carnitine is an intermediate in the mitochondrial fatty acid β -oxidation pathway. This metabolic process is essential for energy production, particularly during periods of fasting or prolonged exercise.

Fatty Acid β -Oxidation and the Carnitine Shuttle

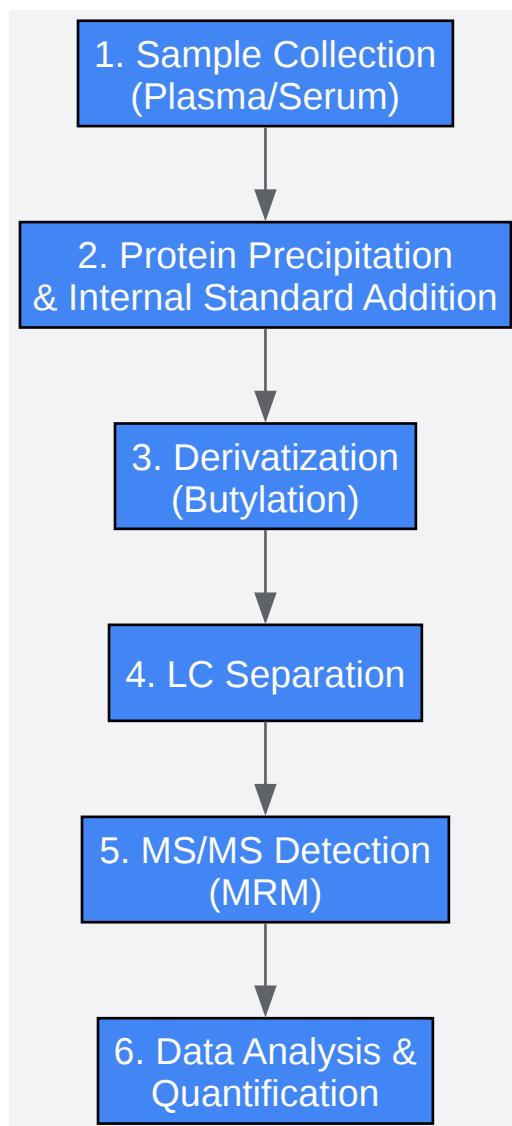
Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules. The carnitine shuttle

system is responsible for their transport into the mitochondrial matrix where β -oxidation occurs. [11][12][13]

Caption: Mitochondrial fatty acid β -oxidation pathway.

Experimental Workflow for Acylcarnitine Analysis

The following diagram outlines the typical workflow for the quantitative analysis of Decanoyl-L-carnitine from a biological sample.



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Caption: Experimental workflow for acylcarnitine analysis.

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